molecular formula C13H22N2O3 B11615413 Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate

Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate

Cat. No.: B11615413
M. Wt: 254.33 g/mol
InChI Key: DEJMBFMJNPPLDP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is an organic compound with a complex structure that includes a tert-butyl group, a dimethyl-substituted cyclohexenone, and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with tert-butyl hydrazinecarboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboxylates.

Scientific Research Applications

Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4,4-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate
  • Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxamide
  • Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarbothioate

Uniqueness

Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group and the dimethyl-substituted cyclohexenone ring enhances its stability and makes it a valuable compound for various applications .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]carbamate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-14-9-6-10(16)8-13(4,5)7-9/h6,14H,7-8H2,1-5H3,(H,15,17)

InChI Key

DEJMBFMJNPPLDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)OC(C)(C)C)C

solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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